molecular formula C25H30ClNO2 B3820536 6-methyl-2-(2-phenylethyl)-3-pyridinyl 1-adamantanecarboxylate hydrochloride

6-methyl-2-(2-phenylethyl)-3-pyridinyl 1-adamantanecarboxylate hydrochloride

Cat. No. B3820536
M. Wt: 412.0 g/mol
InChI Key: LSEKLZNQJZVUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(2-phenylethyl)-3-pyridinyl 1-adamantanecarboxylate hydrochloride is a synthetic compound that belongs to the class of adamantane-based drugs. It has been extensively studied for its potential therapeutic applications in a variety of medical conditions.

Mechanism of Action

The exact mechanism of action of 6-methyl-2-(2-phenylethyl)-3-pyridinyl 1-adamantanecarboxylate hydrochloride is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It may also have an effect on the immune system by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the brain and peripheral tissues. It has also been shown to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, it has been found to have analgesic and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-2-(2-phenylethyl)-3-pyridinyl 1-adamantanecarboxylate hydrochloride in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 6-methyl-2-(2-phenylethyl)-3-pyridinyl 1-adamantanecarboxylate hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an analgesic and anticonvulsant. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

6-methyl-2-(2-phenylethyl)-3-pyridinyl 1-adamantanecarboxylate hydrochloride has been studied for its potential therapeutic applications in a variety of medical conditions. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[6-methyl-2-(2-phenylethyl)pyridin-3-yl] adamantane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2.ClH/c1-17-7-10-23(22(26-17)9-8-18-5-3-2-4-6-18)28-24(27)25-14-19-11-20(15-25)13-21(12-19)16-25;/h2-7,10,19-21H,8-9,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEKLZNQJZVUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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